N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
Description
N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a complex organic compound that features a furan ring, a methanesulfonyl group, and a pyrazole ring
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11(20)17-13-6-3-5-12(9-13)14-10-15(16-7-4-8-23-16)19(18-14)24(2,21)22/h3-9,15H,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLOMKFAOIWSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor such as furan-2-carboxylic acid.
Methanesulfonylation: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the pyrazole ring, converting it to a dihydropyrazole derivative.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Hydrogen Bonding: Interaction with target proteins via hydrogen bonds.
Electrostatic Interactions: Attraction between the compound’s charged groups and oppositely charged sites on the target.
Hydrophobic Interactions: Binding to hydrophobic pockets within the target protein.
These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
- **this compound derivatives
- **Furan-2-yl derivatives
- **Pyrazole derivatives
Uniqueness
This compound is unique due to its combination of a furan ring, a methanesulfonyl group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide, identified by its CAS number 1448048-27-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 421.50 g/mol |
| CAS Number | 1448048-27-8 |
Structural Characteristics
The compound features a furan ring, a methylsulfonyl group, and a pyrazole moiety, which contribute to its unique biological profile. The presence of these functional groups is crucial for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study conducted by Walid Fayad et al. (2019), the compound was screened against multicellular spheroids derived from cancer cell lines. The results indicated significant cytotoxicity, with IC values comparable to established chemotherapeutics like doxorubicin .
The mechanism of action involves the inhibition of specific enzymes and receptors related to cancer cell proliferation and survival. Binding studies suggest that the compound may interact with the Bcl-2 protein family, which is crucial for regulating apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl and pyrazole rings significantly influence the biological activity. For instance:
- Methylsulfonyl Group: Enhances solubility and bioavailability.
- Furan Ring: Contributes to electron delocalization, improving receptor binding affinity.
Similar Compounds
A comparison with structurally related compounds reveals that those lacking the methylsulfonyl group exhibit reduced biological activity. For example, 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole lacks this group and shows diminished potency in anticancer assays.
| Compound | IC (µM) | Activity |
|---|---|---|
| N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)... | 10.5 | High |
| 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole | 45.0 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
